

# Physical and chemical properties of 3,5-Diphenylisoxazole

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An In-Depth Technical Guide to the Physical and Chemical Properties of **3,5- Diphenylisoxazole** 

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**3,5-Diphenylisoxazole** is a heterocyclic aromatic organic compound with the molecular formula C<sub>15</sub>H<sub>11</sub>NO. As a derivative of isoxazole, it features a five-membered ring containing adjacent nitrogen and oxygen atoms, substituted with phenyl groups at the 3 and 5 positions. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and synthetic versatility. This technical guide provides a comprehensive overview of the core physical and chemical properties of **3,5-Diphenylisoxazole**, detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data.

# **Chemical Identity and Structure**



| Identifier        | Value   |  |
|-------------------|---|--|
| IUPAC Name        | 3,5-diphenyl-1,2-oxazole                        |  |
| Synonyms          | 3,5-Diphenylisoxazole, Isoxazole, 3,5-diphenyl- |  |
| CAS Number        | 2039-49-8[1]                                    |  |
| Molecular Formula | C15H11NO[1][2]                                  |  |
| Molecular Weight  | 221.26 g/mol [1][3]                             |  |
| Canonical SMILES  | C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C<br>3[1]      |  |
| InChlKey          | HECRDSFKLUVCAY-UHFFFAOYSA-N[1]                  |  |

# **Physical Properties**

The physical properties of **3,5-Diphenylisoxazole** are summarized below. Data is compiled from various sources, and some variation exists, which can be attributed to different experimental conditions and measurement techniques.



| Property         | Value  | Reference |
|------------------|--|-----------|
| Melting Point    | 140-142 °C   | [4]       |
| 141-142 °C       | [5]  |           |
| 140 °C           | [1]  | _         |
| 183-184 °C       | [2]  |           |
| Boiling Point    | 396.6 °C at 760 mmHg   | [1]       |
| Density          | 1.128 g/cm <sup>3</sup>  | [1]       |
| Refractive Index | 1.586  | [1]       |
| Flash Point      | 162.3 °C   | [1]       |
| Vapor Pressure   | 3.87E-06 mmHg at 25°C  | [1]       |
| Solubility       | Soluble in common organic solvents like ethanol, methanol, and DMSO. Limited solubility in water.[6] |           |
| LogP             | 4.00860  | [1]       |
| pKa (Predicted)  | -3.23 ± 0.10   | [1]       |

# **Chemical and Spectroscopic Properties**

The structural characteristics of **3,5-Diphenylisoxazole** have been elucidated through various spectroscopic techniques.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



| ¹H NMR<br>(400 MHz,<br>CDCl₃) | δ (ppm) | Multiplicity | Integration           | Assignment | Reference |
|-------------------------------|---------|--------------|-----------------------|------------|-----------|
| 7.91–7.81                     | m       | 4H           | Ar-H                  | [5]        |           |
| 7.53–7.43                     | m       | 6H           | Ar-H                  | [5]        |           |
| 6.84                          | S       | 1H           | Isoxazole-H<br>(C4-H) | [5]        |           |

| <sup>13</sup> C NMR <b>(100 MHz,</b> CDCl <sub>3</sub> )     | δ (ppm)    | Assignment | Reference |
|--|------------|------------|-----------|
| 170.3  | C5         | [5]        |           |
| 162.9  | C3         | [5]        |           |
| 130.1, 129.9, 129.0,<br>128.9, 128.8, 127.4,<br>126.7, 125.7 | Aromatic C | [5]        |           |
| 97.4   | C4         | [5]        |           |

Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Assignment                      | Reference |
|--------------------------------|---------------------------------|-----------|
| 3047.95                        | Aromatic C-H stretching         | [2]       |
| 1570.67                        | C=N stretching                  | [2]       |
| 1488.94                        | C=C stretching                  | [2]       |
| 1404.08                        | N-O stretching                  | [2]       |
| 912.27                         | C-C stretching                  | [2]       |
| 687.39                         | Monosubstituted C-H deformation | [2]       |



Mass Spectrometry (MS)

| Method | m/z Values              | Assignment   | Reference |
|--------|-------------------------|--------------|-----------|
| ESI-MS | 222.24                  | [M+H]+ (18%) | [2]       |
| 221.25 | [M] <sup>+</sup> (100%) | [2]          |           |
| 144.24 | Fragment (26%)          | [2]          | -         |
| 77.11  | Fragment (39%)          | [2]          | _         |

## **Experimental Protocols**

Several synthetic routes to **3,5-Diphenylisoxazole** have been reported. Below are detailed protocols for two common methods.

### **Synthesis from Chalcone Dibromide**

This method involves the reaction of a chalcone dibromide with hydroxylamine hydrochloride. [2]

#### Materials:

- 1,3-Diphenyl-1,2-dibromopropan-1-one (Chalcone dibromide) (0.005 mol)
- Hydroxylamine hydrochloride (0.01 mol)
- Triethanolamine (15 mL)
- Absolute ethanol

#### Procedure:

- A mixture of chalcone dibromide (0.005 mol) and hydroxylamine hydrochloride (0.01 mol) is heated in triethanolamine (15 mL).
- The heating is continued until bumping starts, which typically occurs within 10-15 minutes.
- The reaction mixture is then cooled to room temperature.



• The resulting solid is collected by filtration, dried, and then recrystallized from absolute ethanol to yield pure **3,5-Diphenylisoxazole**.

## Metal-Free Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a regioselective synthesis using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a promoter.[4]

#### Materials:

- Benzaldoxime (1 mmol, 100 mg)
- N-Chlorosuccinimide (NCS) (1.2 mmol)
- Phenylacetylene (1.2 mmol)
- DBU (1 mmol)
- Dimethylformamide (DMF) (3 mL)
- · Chilled water
- Ethyl acetate

#### Procedure:

- To a stirred solution of benzaldoxime (1 mmol) in DMF (3 mL), add NCS (1.2 mmol) at room temperature.
- Stir the reaction mixture for 30-60 minutes.
- Add DBU (1 mmol) and phenylacetylene (1.2 mmol) to the mixture.
- Continue stirring for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding chilled water.
- Extract the product with ethyl acetate.



- The combined organic layers are dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 3,5-Diphenylisoxazole.

### **Experimental Workflows and Diagrams**

The general workflow for the synthesis and characterization of **3,5-Diphenylisoxazole** is depicted below. This process includes the chemical synthesis followed by purification and structural confirmation using various analytical techniques.

Caption: General workflow for the synthesis and characterization of **3,5-Diphenylisoxazole**.

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